molecular formula C11H19NO2S B14404258 (3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 87951-85-7

(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B14404258
CAS No.: 87951-85-7
M. Wt: 229.34 g/mol
InChI Key: PXBMSKKQLUZLFO-MRVPVSSYSA-N
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Description

(3R)-2,2-Dimethyl-1-thia-4-azaspiro[45]decane-3-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen atoms under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic ring.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    Ulotaront: An investigational antipsychotic with a unique mechanism of action.

Uniqueness

(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

87951-85-7

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

(3R)-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C11H19NO2S/c1-10(2)8(9(13)14)12-11(15-10)6-4-3-5-7-11/h8,12H,3-7H2,1-2H3,(H,13,14)/t8-/m1/s1

InChI Key

PXBMSKKQLUZLFO-MRVPVSSYSA-N

Isomeric SMILES

CC1([C@H](NC2(S1)CCCCC2)C(=O)O)C

Canonical SMILES

CC1(C(NC2(S1)CCCCC2)C(=O)O)C

Origin of Product

United States

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